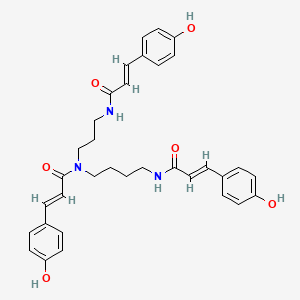

Tricoumaroyl spermidine

Description

Propriétés

Formule moléculaire |

C34H37N3O6 |

|---|---|

Poids moléculaire |

583.7 g/mol |

Nom IUPAC |

(E)-3-(4-hydroxyphenyl)-N-[4-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |

InChI |

InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10+,20-11+,21-12+ |

Clé InChI |

PFDVWJCSCYDRMZ-AUCPOXKISA-N |

SMILES |

C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O |

SMILES isomérique |

C1=CC(=CC=C1/C=C/C(=O)NCCCCN(CCCNC(=O)/C=C/C2=CC=C(C=C2)O)C(=O)/C=C/C3=CC=C(C=C3)O)O |

SMILES canonique |

C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O |

Origine du produit |

United States |

Natural Occurrence and Distribution in Biological Systems

Plant Kingdom Distribution and Species-Specific Accumulation

Tricoumaroyl spermidine (B129725), a hydroxycinnamic acid amide (HCAA), is not ubiquitously distributed in the plant kingdom but rather shows a distinct pattern of accumulation, primarily in reproductive tissues. Its presence is a notable feature of the metabolic profiles of specific plant families and species.

Presence in Camellia sinensis (Tea) Flowers and Floral Organs

Metabolomic studies have identified tricoumaroyl spermidine as a major characteristic compound in the flowers of the tea plant, Camellia sinensis. nih.govresearchgate.net Ultra-performance liquid chromatography coupled to time-of-flight mass spectrometry has demonstrated significant differences in the metabolite profiles of tea flowers compared to tea leaves, with this compound being a key differentiator. nih.govmdpi.com Specifically, this compound, along with other spermidine derivatives like feruoyl dicoumaroyl spermidine, coumaroyl diferuoyl spermidine, and triferuoyl spermidine, has been isolated and identified from tea flowers, while being notably absent in the leaves. nih.govimpactjournals.us

Accumulation in Anthers and Developmental Regulation in Flowers

Within the tea flower, this compound shows a highly localized accumulation. Research indicates that it is predominantly found in the anthers. nih.govresearchgate.netimpactjournals.us The concentration of this compound is also subject to developmental regulation, with levels observed to decrease as the flower develops. nih.govresearchgate.netimpactjournals.us The highest content is found in flower buds, which can be as high as 181 µg/g (fresh weight), decreasing to 92 µg/g in fully open flowers. mdpi.comjapsonline.com This specific accumulation pattern suggests a specialized role for the compound in the reproductive processes of the plant.

Table 1: Concentration of this compound in Camellia sinensis Flowers

| Floral Stage | Concentration (µg/g fresh weight) |

| Flower Buds | 181 |

| Open Flowers | 92 |

Identification in Pollen Grain Coat of Core Eudicotyledons (e.g., Malus domestica, Crataegus, Arabidopsis thaliana)

The presence of this compound is a conserved feature in the pollen coat of many core eudicotyledons. oup.comnih.gov It is considered a pollen-specific compound, synthesized in the tapetum of developing flowers. nih.gov

In the domestic apple (Malus domestica), N¹,N⁵,N¹⁰-tricoumaroyl spermidine has been identified by liquid chromatography-mass spectrometry (LC/MS) as one of the primary phenolamides that accumulate specifically in the pollen grain coat. oup.comnih.govebi.ac.uk Along with dicoumaroyl spermidine, it can constitute over 40% of the total phenylamides detected in apple pollen. mdpi.com The synthesis of this compound is linked to a specific spermidine hydroxycinnamoyltransferase (SHT), an enzyme from the BAHD acyltransferase superfamily. oup.comnih.gov

The first identification of a fully substituted HCAA, N¹,N⁵,N¹⁰-tricoumaroyl spermidine, was from the pollen of hawthorn (Crataegus), a member of the Rosaceae family, to which the apple also belongs. nih.gov

In the model plant Arabidopsis thaliana, this compound derivatives are also known to accumulate in the pollen coat. oup.comebi.ac.uk The enzyme responsible for its synthesis, AtSHT, has been well-characterized. oup.comnih.gov Mutants lacking this enzyme exhibit changes in the pollen grain's surface and autofluorescence. frontiersin.org

Occurrence in Other Plant Species (e.g., Quercus dentata, Artemisia carvifolia, Pepper, Tomato)

While detailed analyses are more prevalent for the species mentioned above, the broader family of spermidine-phenolic acid conjugates is widely distributed among plants. mdpi.com Although specific data on this compound in Quercus dentata and Artemisia carvifolia is not extensively detailed in the reviewed literature, the presence of HCAAs in the pollen of wind-pollinated species is a known phenomenon. nih.gov In chicory (Cichorium intybus), a member of the Asteraceae family, this compound is present, although tetracoumaroyl spermine (B22157) is the dominant phenolamide in the pollen coat. nih.govresearchgate.net Research on pepper and tomato has focused more on the role of unconjugated spermidine in stress responses rather than the occurrence of this compound. nih.govnih.govresearchgate.net

Tissue-Specific and Organ-Specific Metabolomic Profiling

Metabolomic profiling techniques have been instrumental in revealing the precise localization of this compound. nih.govnih.govmdpi.com As established, there is a distinct tissue-specific and organ-specific accumulation of this compound.

In Camellia sinensis, a clear distinction exists between the metabolic profiles of leaves and flowers, with spermidine derivatives like this compound being exclusive to the floral organs. researchgate.netmdpi.com Within the flower itself, the compound is further localized primarily to the anthers. nih.govimpactjournals.us

This pattern is reinforced by studies in Malus domestica and Arabidopsis thaliana, where quantitative RT-PCR expression profiling of the SHT enzyme reveals specific expression in flowers, which is coordinated with anther development and the activity of tapetum cells. oup.comnih.govebi.ac.uk The resulting this compound conjugates accumulate specifically on the pollen's outer surface, the pollen coat. oup.comnih.govnih.gov This highly specific accumulation underscores its specialized function within the plant's reproductive system.

Table 2: Summary of this compound Localization

| Plant Species | Primary Organ/Tissue | Specific Location |

| Camellia sinensis | Flower | Anthers |

| Malus domestica | Flower | Pollen Grain Coat |

| Crataegus sp. | Flower | Pollen |

| Arabidopsis thaliana | Flower | Pollen Grain Coat |

| Cichorium intybus | Flower | Pollen Grain Coat |

Biosynthesis and Metabolic Pathways of Tricoumaroyl Spermidine

The biosynthesis of tricoumaroyl spermidine (B129725) is a specialized metabolic process in plants, resulting in the formation of a complex phenolamide. This pathway involves the conjugation of the polyamine spermidine with three molecules of p-coumaric acid, a reaction catalyzed by specific enzymes. These compounds are significant in plant development, reproduction, and defense. nih.govcapes.gov.br

Enzymatic Pathways Leading to Spermidine Conjugation

The creation of tricoumaroyl spermidine is primarily orchestrated by spermidine hydroxycinnamoyltransferase (SHT), an enzyme that facilitates the attachment of hydroxycinnamoyl groups to the spermidine backbone. This process is a key example of phenolamide biosynthesis, a pathway that produces a diverse class of secondary metabolites. frontiersin.orgresearchgate.net

Spermidine hydroxycinnamoyltransferase (SHT) is the central enzyme responsible for the synthesis of tri-acylated spermidine derivatives, including this compound. nih.govnih.gov It catalyzes the transfer of hydroxycinnamoyl groups from their activated coenzyme A (CoA) esters onto all three amino groups (N¹, N⁵, and N¹⁰) of the spermidine molecule. frontiersin.orgnih.gov The action of SHT is crucial for the production of these fully substituted polyamine conjugates, which are often found accumulating in the pollen coat of many eudicotyledonous plants. nih.govoup.com Structural analyses suggest that the ability of SHT to perform this triple acylation is due to its specific conformation, which allows the spermidine molecule to rotate freely within the active site, making all three amine positions accessible for conjugation. frontiersin.orgnih.govrcsb.org

SHT enzymes have been identified and characterized in several plant species, revealing conserved functions and some species-specific variations.

Arabidopsis thaliana (AtSHT): The SHT from Arabidopsis thaliana, designated AtSHT (encoded by the gene At2g19070), was one of the first to be characterized. uniprot.orgresearchgate.net Its expression is highly specific, restricted to the tapetum cells of the anther during flower development. uniprot.orgoup.com Functional characterization showed that AtSHT is responsible for the synthesis of trihydroxycinnamoyl spermidine derivatives that accumulate in the pollen coat. nih.govuniprot.org Biochemical assays confirmed its ability to catalyze the three successive conjugation steps required for the biosynthesis of compounds like N¹,N⁵,N¹⁰-triferuloyl-spermidine. uniprot.org

Malus domestica (MdSHT): In the apple tree (Malus domestica), an SHT orthologue, MdSHT, was identified. nih.govcapes.gov.br The expression of the MdSHT gene is also concentrated in flowers and is coordinated with anther development, similar to its Arabidopsis counterpart. nih.govoup.com The identification of N¹,N⁵,N¹⁰-tricoumaroyl spermidine and N¹,N⁵-dicoumaroyl-N¹⁰-caffeoyl spermidine specifically in the pollen grain coat of apple trees underscores the enzyme's role in reproduction. nih.govcapes.gov.br Functional complementation studies, where MdSHT was expressed in an Arabidopsis sht mutant, restored the production of tri-acylated spermidines, confirming its function. nih.govoup.com

Cichorium intybus (CiSHT): In chicory (Cichorium intybus), two closely related enzymes, CiSHT1 and CiSHT2, have been identified. nih.govresearchgate.net These enzymes are involved in the synthesis of fully substituted polyamines. nih.govresearchgate.net Interestingly, in the Asteraceae family, which includes chicory, spermine (B22157) derivatives rather than spermidine derivatives are the main phenolamides found in the pollen coat. researchgate.netoup.com The chicory enzymes have demonstrated the ability to use both spermidine and spermine as acyl acceptors, highlighting a neofunctionalization within this enzyme family. nih.govoup.com

The substrate specificity of SHT enzymes determines the final structure of the resulting phenolamide. While these enzymes show a strong preference for spermidine as the amine acceptor, their affinity for different acyl-CoA donors can vary.

Acyl Acceptor Specificity: SHT enzymes demonstrate a high degree of specificity for spermidine as the acyl acceptor. nih.govuniprot.org While very weak activity with spermine has been noted in vitro for AtSHT and MdSHT, spermidine is the primary substrate in vivo for these species. oup.com Other polyamines like putrescine are generally not effective substrates for SHTs dedicated to tri-acylation. nih.gov

Acyl-CoA Donor Specificity:

AtSHT from Arabidopsis preferentially utilizes feruloyl-CoA as its acyl donor, followed by caffeoyl-CoA and p-coumaroyl-CoA. nih.govuniprot.orgresearchgate.net Sinapoyl-CoA is a poor substrate. uniprot.orgresearchgate.net

MdSHT from apple shows a more restricted substrate specificity, effectively using only p-coumaroyl-CoA and caffeoyl-CoA as acyl donors to produce tri-substituted spermidine derivatives. nih.govoup.com

SHTs from eggplant (Solanum melongena), SmSHT and SrSHT , display a preference for caffeoyl-CoA, followed by feruloyl-CoA, and then p-coumaroyl-CoA. nih.gov This highlights that different plant species have evolved SHT enzymes with distinct preferences for acyl donors, leading to a diversity of hydroxycinnamoyl-spermidine conjugates. nih.gov

The synthesis of a fully substituted spermidine like this compound occurs through a sequential acylation process. SHT enzymes are capable of catalyzing all three conjugation steps, adding acyl groups to the N¹, N⁵, and N¹⁰ positions of spermidine. nih.govuniprot.org Structural and biochemical studies suggest that SHT functions without releasing the mono- or di-acylated intermediates. frontiersin.orgnih.gov It is hypothesized that the spermidine molecule remains bound within the enzyme's active site, adopting a flexible, free-rotating conformation that allows for the successive transfer of acyl groups until all three amine sites are substituted. frontiersin.orgnih.govrcsb.org This contrasts with other related enzymes, such as spermidine disinapoyl transferase (SDT), where the spermidine molecule is thought to adopt a more linear conformation, permitting only di-acylation at the N¹ and N¹⁰ positions. frontiersin.orgnih.govpdbj.org

Involvement of BAHD Acyltransferase Superfamily in Phenolamide Biosynthesis

Spermidine hydroxycinnamoyltransferase (SHT) belongs to the large and functionally diverse BAHD acyltransferase superfamily. nih.govresearchgate.net This superfamily is named after the first four enzymes of this type to be characterized: B enzylalcohol O-acetyltransferase (BEAT), A nthocyanin O-h ydroxycinnamoyltransferase (AHCT), A nthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and D eacetylvindoline 4-O-acetyltransferase (DAT). frontiersin.orgresearchgate.net

BAHD acyltransferases are acyl-CoA-dependent enzymes that play a critical role in plant secondary metabolism by catalyzing the formation of a wide array of esters and amides. nih.govresearchgate.net Specifically in phenolamide biosynthesis, these enzymes transfer an acyl group from a hydroxycinnamoyl-CoA donor to the amino group of an amine acceptor, which can be an aromatic monoamine or an aliphatic polyamine like spermidine. frontiersin.orgnih.gov SHTs represent a specific clade within this superfamily that has evolved the unique capability to acylate all three amine groups of spermidine, a function essential for the production of this compound and related compounds. nih.govoup.com

Downstream Modifications: Role of P450 Cytochromes and O-methyltransferases in Phenolic Ring Decoration

Following the synthesis of the basic this compound structure by SHT, the phenolic rings of the coumaroyl moieties can undergo further enzymatic modifications, often referred to as "decoration." This process leads to a greater diversity of phenolamide structures. Two key enzyme families involved are cytochrome P450 monooxygenases and O-methyltransferases. nih.govresearchgate.net

In Arabidopsis, for example, the spermidine conjugates synthesized by AtSHT are further modified by a tapetum-specific cytochrome P450, CYP98A8. nih.govresearchgate.net Enzymes from the CYP98A family are known to catalyze the meta-hydroxylation of p-coumarate derivatives. nih.gov This hydroxylation adds a hydroxyl group to the phenolic ring, converting a coumaroyl moiety into a caffeoyl moiety. Following this, O-methyltransferases (OMTs) can add a methyl group to this new hydroxyl group, converting a caffeoyl moiety into a feruloyl moiety. nih.gov The co-expression of SHT, CYP98A8, and specific O-methyltransferases in the same tissues allows for a metabolic pipeline that results in a complex mixture of tri-substituted spermidines with varied decorations, such as triferuloyl spermidine or dicoumaroyl-caffeoyl spermidine. researchgate.netnih.gov

Table of Compounds

Gene Expression and Regulation of Biosynthetic Enzymes

The synthesis of this compound is a tightly controlled process, regulated at the genetic level through the expression of specific biosynthetic enzymes. The primary enzymes responsible are spermidine hydroxycinnamoyltransferases (SHTs), which belong to the BAHD acyltransferase superfamily. nih.gov The expression of the genes encoding these enzymes is precisely managed during plant growth and is confined to specific tissues, ensuring that this compound and related compounds are produced at the right time and place.

Transcriptional Regulation of SHT Genes during Plant Development

The expression of Spermidine Hydroxycinnamoyltransferase (SHT) genes is under strict developmental regulation. researchgate.net In multiple plant species, SHT gene activity is closely linked to the reproductive phase, particularly flower development. nih.govuniprot.org

In Arabidopsis thaliana, the SHT gene is expressed during the growth of flower buds and its activity ceases once the flower opens. uniprot.org This temporal regulation ensures that the synthesis of its products, such as triferuloyl spermidine, coincides with specific stages of pollen development. uniprot.org Similarly, in the apple tree (Malus domestica), the expression profile of the MdSHT gene, as determined by quantitative RT-PCR, shows specific activity in flowers that is coordinated with the development of anthers. nih.gov This indicates a conserved regulatory mechanism across different eudicot species, tying the biosynthesis of these phenolamides to key events in plant reproduction. nih.gov

The regulation of these genes is part of a broader network of transcriptional control that governs plant development and secondary metabolism. frontiersin.orgmdpi.com Transcription factors play a crucial role in activating or repressing gene expression in response to both developmental cues and environmental stresses. nih.govnih.gov While the specific transcription factors that directly bind to the SHT promoter regions are still under investigation, the highly specific expression patterns suggest a sophisticated regulatory control. nih.gov For instance, the expression of many genes involved in secondary metabolism is known to be controlled by transcription factor families like MYB, bHLH, and WRKY, which integrate developmental and environmental signals. mdpi.comnih.gov

Table 1: Developmental Regulation of SHT Gene Expression

| Plant Species | Gene | Developmental Stage of Expression | Regulatory Observations |

| Arabidopsis thaliana | AtSHT | Expressed during flower bud growth; expression stops when the flower opens. uniprot.org | Not induced by pathogens or wounding, indicating a primary role in development. uniprot.org |

| Malus domestica (Apple) | MdSHT | Expression is specific to flowers and is coordinated with anther development. nih.gov | Complements the sht mutant of Arabidopsis, showing functional conservation. nih.gov |

Tissue-Specific Expression Patterns of Biosynthetic Genes (e.g., Tapetum Cells in Anthers)

The expression of SHT genes is not only temporally regulated but also highly tissue-specific. Research has consistently shown that SHT expression is predominantly localized to the anthers, and more specifically, to the tapetum cells. nih.govuniprot.org The tapetum is a nutritive layer of cells within the anther that is essential for the development of viable pollen grains. natuurtijdschriften.nlsinica.edu.tw It provides structural, nutritional, and regulatory molecules necessary for pollen maturation and pollen wall formation. natuurtijdschriften.nlsinica.edu.tw

In Arabidopsis thaliana, SHT expression is restricted to the anther tapetum. uniprot.org This precise localization was confirmed in Malus domestica, where the MdSHT gene expression profile is coordinated with tapetum cell activities, leading to the accumulation of N¹,N⁵,N¹⁰-tricoumaroyl spermidine and other derivatives specifically in the pollen grain coat. nih.gov The co-expression of SHT with other tapetum-specific genes further supports this localization. oup.com For example, in Arabidopsis, SHT is co-expressed with genes involved in the synthesis and transport of other pollen coat components like flavonol glycosides. oup.com

This tapetum-specific expression is critical, as the this compound synthesized in these cells is subsequently secreted and deposited onto the surface of developing pollen grains, forming a significant part of the pollen coat. nih.govoup.com The destruction of the tapetum layer leads to an arrest of pollen development, highlighting the critical role of the compounds it produces and secretes. natuurtijdschriften.nl

Table 2: Tissue and Cellular Localization of SHT Gene Expression

| Plant Species | Gene | Primary Tissue | Specific Cell Layer | Product Accumulation Site |

| Arabidopsis thaliana | AtSHT | Flower buds, inflorescences uniprot.org | Anther Tapetum uniprot.org | Pollen Coat nih.gov |

| Malus domestica (Apple) | MdSHT | Flowers nih.gov | Anther Tapetum nih.gov | Pollen Grain Coat nih.gov |

| Cichorium intybus (Chicory) | CiSHT1, CiSHT2 | - | - | Pollen Coat researchgate.net |

Interplay with General Polyamine Metabolism

The biosynthesis of this compound is intrinsically linked to the general polyamine metabolic pathway. Polyamines, such as putrescine, spermidine, and spermine, are small, nitrogen-rich molecules essential for various aspects of plant life, including growth, development, and stress responses. semanticscholar.orgnih.gov They can exist in free form or conjugated to other molecules, like hydroxycinnamic acids, to form phenolamides. researchgate.net

The synthesis of this compound represents a specific branch of polyamine metabolism, where spermidine is used as a substrate. mdpi.com The enzyme SHT catalyzes the transfer of coumaroyl groups (derived from the phenylpropanoid pathway) onto the primary and secondary amine groups of spermidine. uniprot.org Therefore, the production of this compound is dependent on the available intracellular pools of both spermidine and activated hydroxycinnamic acids (hydroxycinnamoyl-CoAs). semanticscholar.orgnih.gov

The availability of the polyamine substrate can be a key determinant in the type of phenolamide produced. researchgate.netnih.gov In most core Eudicotyledons, spermidine is the primary polyamine conjugated, leading to the accumulation of compounds like this compound. nih.gov However, in the Asteraceae family, which includes chicory, there appears to have been a shift in this pathway. researchgate.netsemanticscholar.org In chicory, spermine, a tetraamine (B13775644) derived from spermidine, is the preferred substrate, leading to the accumulation of tetracoumaroyl spermine instead. researchgate.netnih.gov This suggests a co-evolution of the SHT enzyme and the regulation of free polyamine pools. nih.gov Studies on chicory have shown that spermine availability may be a critical factor directing the metabolic flux towards spermine derivatives over spermidine derivatives. researchgate.netnih.gov

Biological Roles and Functional Implications in Plant Biology

Roles in Plant Development and Reproduction

The presence and concentration of tricoumaroyl spermidine (B129725) are intricately linked with the reproductive cycle of plants, particularly in the formation and function of male reproductive organs.

Tricoumaroyl spermidine is a key component of the pollen coat, the outer layer of the pollen grain. oup.com Its synthesis is a highly regulated process occurring within the tapetum, a nutritive cell layer within the anther that is essential for pollen development. nih.govoup.com The first identification of N¹,N⁵,N¹⁰-tricoumaroyl spermidine was from the pollen of hawthorn (Crataegus), and it has since been found in other Rosaceae family members. nih.govoup.com

The synthesis of this compound is tightly regulated during floral development and is primarily localized to the male reproductive parts, specifically the anthers. researchgate.netmdpi.com In tea flowers (Camellia sinensis), this compound is a major spermidine conjugate found almost exclusively in the anthers. researchgate.net Its concentration changes dynamically throughout the floral stages, decreasing as the flower develops and opens. researchgate.netmdpi.com

This specific localization and temporal regulation are controlled at the genetic level. In the apple tree, the expression of the gene encoding spermidine hydroxycinnamoyltransferase (SHT), the enzyme responsible for synthesizing tri-substituted spermidine derivatives, is specifically active in flowers and is synchronized with anther development. oup.comoup.com The enzyme demonstrates a preference for p-coumaroyl-CoA, which aligns with the observed accumulation of this compound in apple pollen. oup.com This coordination ensures the compound is produced at the right time and place to be incorporated into the pollen coat during the final stages of microspore formation within the anther. oup.com

Table 1: Distribution and Concentration of this compound in Floral Organs

| Plant Species | Floral Part | Observation | Concentration |

| Camellia sinensis (Tea) | Anthers | Main location of accumulation. researchgate.netmdpi.com | 92 µg/g to 181 µg/g (fresh weight). mdpi.com |

| Camellia sinensis (Tea) | Flower Buds | Highest concentration observed. japsonline.com | 181 µg/g. japsonline.com |

| Camellia sinensis (Tea) | Open Flowers | Concentration decreases from bud stage. japsonline.com | 92 µg/g. japsonline.com |

| Malus domestica (Apple) | Pollen Coat | Specific site of accumulation. oup.comoup.com | N/A |

| Solanum lycopersicum (Tomato) | Pollen | Levels decrease during development. nih.gov | N/A |

Involvement in Plant Defense and Environmental Interactions

Beyond its structural roles in development, this compound is implicated in protecting the plant, and particularly its vulnerable pollen, from both non-living (abiotic) and living (biotic) threats.

One of the most widely proposed functions for phenolamides like this compound in the pollen coat is protection against harmful ultraviolet (UV) radiation. oup.comatlashymenoptera.net The genetic material within pollen grains is susceptible to damage from UV-B and UV-A radiation during dispersal. oup.com Hydroxycinnamic acid amides exhibit strong absorbance maxima in the 315–330 nm range, which effectively shields the pollen's DNA. oup.com The accumulation of these compounds on the pollen surface is considered a key adaptation for plant reproduction in environments with high sun exposure. oup.comoup.com This protective role is a well-documented function for phenolamides in general, which are known to be involved in plant resistance to various abiotic stressors. atlashymenoptera.netsemanticscholar.org

The class of compounds to which this compound belongs, the phenolamides, are recognized as serving as defense compounds in biotic interactions. oup.comresearchgate.net They are involved in plant defense responses against pathogens, insects, and wounding. mdpi.com While direct evidence for this compound's role against insect herbivory is still emerging, the function of related phenolamides is well-established. For example, other spermidine conjugates are known to be involved in defending Nicotiana attenuata against insect attacks. researchgate.netnih.gov

The accumulation of these compounds in pollen can influence plant-pollinator interactions. frontiersin.org Research on sunflower phenolamides has explored their effects on bee health, specifically in reducing the load of gut parasites in bumble bees, indicating a clear role in biotic interactions. atlashymenoptera.net Furthermore, this compound isolated from the pollen of Quercus alba (white oak) has demonstrated antifungal properties, suggesting a direct defensive function against microbial pathogens. researchgate.net

Mechanistic Insights into Antioxidant Activity

This compound possesses notable antioxidant properties, which contribute to its protective functions. The phenolic rings of the coumaroyl moieties are effective at scavenging free radicals, thus mitigating oxidative stress. Polyamines themselves, including the spermidine backbone, are known to be involved in activating antioxidant responses during periods of abiotic stress. frontiersin.orgdoi.org

Studies on apple pollen, which contains high relative levels of this compound, have highlighted the significant biological and antioxidant activity of its phenylamide constituents. mdpi.com Similarly, the flowers of Camellia sinensis, where this compound is a major derivative, are known for their antioxidant pharmacological properties. japsonline.com The presence of this compound was also confirmed in Aconitum heterophyllum, a medicinal plant recognized for its antioxidant potential. nih.govacs.org This antioxidant capacity is crucial for protecting cellular components from damage, not only from environmental stressors like UV radiation but also from reactive oxygen species generated during normal metabolic processes or in response to pathogen attack.

Free Radical Scavenging Activity Studies

This compound has been identified as a potent antioxidant agent in plants. Its chemical structure, featuring three p-coumaroyl groups attached to a spermidine backbone, endows it with the ability to effectively neutralize harmful free radicals. nih.gov These reactive oxygen species (ROS) are generated in plant cells as a byproduct of normal metabolic processes and in response to various environmental stresses, such as high light intensity, drought, and pathogen attacks. creative-proteomics.com An overaccumulation of ROS can lead to oxidative stress, causing damage to vital cellular components like lipids, proteins, and nucleic acids. creative-proteomics.combepls.com

The antioxidant mechanism of this compound is attributed to the phenolic rings of the coumaroyl moieties. These structures can donate a hydrogen atom to a free radical, thereby stabilizing it and terminating the damaging chain reaction. The spermidine component, a polyamine, is also known to play a role in plant stress responses, and when conjugated with phenolic acids, its protective effects are enhanced. frontiersin.orgresearchgate.net Polyamines like spermidine can directly scavenge free radicals and are involved in signaling pathways that activate other antioxidant defenses in the plant. bepls.comnih.gov

The accumulation of this compound has been observed in various plant tissues, particularly in floral organs like anthers, suggesting a crucial role in pollen development and protection. researchgate.net For example, it has been identified as a unique metabolite in tea (Camellia sinensis) flowers. researchgate.net Its presence in high concentrations in these reproductive tissues highlights its importance in ensuring the viability of pollen, which is essential for successful plant reproduction.

Table 1: Antioxidant Activity of Compounds from Brazilian Bee Pollen This table is based on data from a study on antioxidant hydroxycinnamic acid derivatives isolated from Brazilian bee pollen. chemfaces.com

| Compound | Free Radical Scavenging Activity (Relative to α-tocopherol) |

| Monocaffeoyl-tri-p-coumaroyl spermine (B22157) | Strongest, almost identical to α-tocopherol |

| This compound | Strong antioxidant effect |

| α-tocopherol | Reference standard |

Inhibition of Lipid Autooxidation

In addition to scavenging free radicals, this compound plays a vital role in preventing the autooxidation of lipids, a process also known as lipid peroxidation. chemfaces.com Lipid peroxidation is a destructive chain reaction that degrades lipids in cell membranes, leading to loss of membrane fluidity, integrity, and function. creative-proteomics.com This process is initiated by the attack of ROS on polyunsaturated fatty acids. creative-proteomics.com

A study investigating the antioxidant properties of compounds isolated from Brazilian bee pollen found that this compound exhibited the strongest inhibitory effect on the autooxidation of linoleic acid, with its efficacy being nearly equal to that of α-tocopherol, a well-known lipid-soluble antioxidant. chemfaces.com This potent activity is crucial for protecting cellular and organellar membranes from oxidative damage, thereby maintaining cellular health and function under stress conditions.

The ability of this compound to inhibit lipid peroxidation is likely due to a combination of its free radical scavenging ability and its potential to chelate metal ions that can catalyze the initiation of lipid peroxidation. bepls.com By neutralizing the initiators and propagators of the lipid peroxidation chain reaction, this compound effectively halts the destructive cascade. creative-proteomics.com

The presence of this compound in plant tissues, especially in pollen, suggests a protective function against lipid peroxidation during pollen development, storage, and germination. mdpi.com The high metabolic activity and exposure to environmental elements make pollen susceptible to oxidative stress, and the accumulation of potent antioxidants like this compound is a key adaptive strategy for plant survival and reproductive success.

Table 2: Inhibition of Linoleic Acid Autooxidation by Compounds from Brazilian Bee Pollen This table is based on data from a study on the antioxidant effect of hydroxycinnamic acid derivatives on the autooxidation of linoleic acid. chemfaces.com

| Compound | Inhibition of Lipid Autooxidation (Relative to α-tocopherol) |

| This compound | Strongest, nearly equal to α-tocopherol |

| Monocaffeoyl-tri-p-coumaroyl spermine | Not specified as the strongest in this assay |

| α-tocopherol | Reference standard |

Advanced Research Methodologies and Analytical Approaches

Extraction and Isolation Techniques from Biological Matrices

The initial step in studying tricoumaroyl spermidine (B129725) from natural sources involves its extraction and isolation from complex biological matrices. Various methods have been developed to efficiently obtain this compound for further analysis.

A common procedure for extracting phenolic compounds, including tricoumaroyl spermidine, involves using a methanol/water/acetic acid mixture. nih.gov Lyophilized and powdered plant material, such as from Nicotiana benthamiana or chicory, is resuspended in this solvent mixture and incubated to facilitate the release of the compounds. nih.gov Following incubation, the mixture is clarified by centrifugation and filtered to remove solid debris. nih.gov For tea flowers (Camellia sinensis), a typical extraction method involves refluxing the lyophilized and powdered material with an ethanol-water solution (70:30, v/v). nii.ac.jp

In some studies, a technique known as matrix solid-phase dispersion extraction has been employed, followed by analysis using high-performance liquid chromatography with diode array detection (HPLC-DAD) and ultra-performance liquid chromatography-quadrupole-time of flight-mass spectrometry (UPLC-QTOF-MS). researchgate.net This approach is particularly useful for complex matrices like those found in Carthamus tinctorius L. (safflower). researchgate.net

For samples with low natural abundance of this compound, rapid processing and the use of inert atmospheres are crucial to prevent degradation during extraction. Plant tissues are often extracted for several hours at low temperatures (-20°C). frontiersin.org The resulting supernatant is then separated, dried, and resuspended in an appropriate solvent for analysis. frontiersin.org

The isolation of specific isomers of this compound often requires more advanced techniques due to their similar chemical properties.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other compounds present in the crude extract. Various high-resolution chromatographic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of this compound. In several studies, HPLC has been used to analyze extracts from various plant sources. For instance, stacked HPLC chromatograms have been used to identify this compound in extracts from agroinfiltrated Nicotiana benthamiana leaves and chicory flower buds. researchgate.netresearchgate.net The identity of the peaks corresponding to this compound is typically confirmed by mass spectrometry. researchgate.netresearchgate.net

Semi-preparative HPLC systems are also utilized for the isolation of reference standards of this compound isomers. nih.gov These systems are equipped with detectors like a photodiode array detector and a fraction collector to isolate the pure compounds. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and sensitivity compared to traditional HPLC, making it a powerful tool for analyzing complex mixtures containing this compound. UPLC is often coupled with mass spectrometry (UPLC-MS) for comprehensive metabolite profiling.

In studies on tea flowers (Camellia sinensis), UPLC coupled with time-of-flight mass spectrometry (UPLC-TOFMS) has been used to differentiate the metabolite profiles of flowers and leaves, identifying this compound as a characteristic compound in flowers. nii.ac.jpresearchgate.net Similarly, UPLC-QTOF-MS has been employed to identify and quantify this compound in various types of honey, such as Eurya honey and Triadica cochinchinensis honey. nih.govscispace.com The separation is typically achieved on a C18 column with a gradient of water and acetonitrile (B52724) containing formic acid. frontiersin.orgmdpi.com

High-Speed Countercurrent Chromatography (HSCCC) is a specialized liquid-liquid partition chromatography technique that is particularly effective for separating compounds with similar polarities, such as the cis-trans isomers of this compound. researchgate.net This technique has been successfully used to separate these isomers from safflower. researchgate.netthieme-connect.com The selection of an appropriate solvent system, such as methylene (B1212753) chloride-methanol-water (1:1:1, v/v/v), is critical for achieving successful separation with HSCCC.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It provides information on the molecular weight and fragmentation pattern of the compound, which aids in its identification.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of polar molecules like this compound. It is often coupled with high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which helps in determining the elemental composition of the molecule.

ESI-HRMS has been used to confirm the molecular formula of this compound and its derivatives. oup.com For example, in the analysis of compounds from agroinfiltrated leaves, ESI-HRMS provided the [M+H]+ ion, confirming the expected molecular weight. nih.govoup.com The fragmentation patterns observed in ESI-MS/MS experiments provide further structural information. For instance, the fragmentation of this compound can help in distinguishing between its different isomers. oup.com Nanoliter ESI-MS has also been developed as a method to identify potential markers, including this compound, in different types of honey. nih.gov

The table below summarizes the mass spectrometry data for this compound from experimental observations.

| Parameter | Value | Ionization Mode | Instrument Type |

| Precursor m/z | 583.2682 | Negative ESI | Q-TOF |

| Precursor m/z | 582.2578 | Negative ESI | LC-ESI-QTOF |

| Precursor m/z | 584.2757583988382 | Positive ESI | Not Specified |

| [M+H]+ ion m/z | 292.2013 (for monocoumaroyl spermidine) | Positive ESI-HRMS | Not Specified |

| Data sourced from PubChem and other research articles. oup.comnih.gov |

Tandem Mass Spectrometry (MS/MS, MSn) and Collision-Induced Dissociation (CID) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural characterization of this compound. umons.ac.be This method involves multiple stages of mass analysis, typically coupled with a separation technique like liquid chromatography (LC). umons.ac.be In MS/MS experiments, the protonated or deprotonated molecule of this compound, with a precursor ion at m/z 584.2750, is isolated and then fragmented through collision-induced dissociation (CID). researchgate.net

The resulting fragmentation pattern provides a wealth of structural information. A characteristic fragment ion observed in MS² analysis is at m/z 147.0452, which corresponds to the coumaroyl moiety that has retained the charge. researchgate.net Further fragmentation can lead to the consecutive loss of the three coumaroyl groups, generating diagnostic ions that help to confirm the identity of the compound. mdpi.com For instance, fragment ions at m/z 438.24, 292.20, and 129.14 correspond to the sequential loss of these groups. mdpi.com Additional fragment ions at m/z 420.23 and 275.18 can also be detected, resulting from the loss of a coumaroyl group along with a water molecule and a C₉H₇NO from the precursor ion, respectively. mdpi.com

While positive ion mode ESI-MS/MS is informative, it can be complicated by transamidation reactions where substituents migrate between nitrogen atoms, making definitive structural assignment challenging. umons.ac.be Negative ion mode fragmentation often leads to the loss of hydroxycinnamic groups, providing complementary information. umons.ac.be However, even the combination of positive and negative mode data may not be sufficient for a complete characterization of all isomers. umons.ac.be Multi-stage fragmentation (MSn) can further dissect the fragmentation pathways, offering deeper insights into the compound's structure. mdpi.comnii.ac.jp

Table 1: Key Diagnostic Fragment Ions of this compound in MS/MS Analysis

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Corresponding Neutral Loss/Fragment | Reference |

| 584.2750 | 438.24 | Loss of one coumaroyl group | mdpi.com |

| 584.2750 | 420.23 | Loss of one coumaroyl group and H₂O | mdpi.com |

| 584.2750 | 292.20 | Loss of two coumaroyl groups | mdpi.com |

| 584.2750 | 275.18 | Loss of C₉H₇NO from the precursor ion | mdpi.com |

| 584.2750 | 147.0452 | Coumaroyl moiety | researchgate.net |

| 584.2750 | 129.14 | Loss of three coumaroyl groups | mdpi.com |

Quadrupole Time-of-Flight Mass Spectrometry (QTOF MS) and Orbitrap MS

High-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (QTOF) MS and Orbitrap MS, are indispensable for the accurate identification of this compound. nih.gov These instruments provide high mass accuracy and resolution, allowing for the determination of the elemental composition of the molecule and its fragments. oup.com

QTOF-MS has been widely used in the analysis of plant extracts to identify and differentiate various phenolamides, including this compound. umons.ac.beresearchgate.net For example, UPLC-QTOF-MS analysis of tea flowers and pollen has successfully identified this compound and its isomers. researchgate.netmdpi.com The high resolving power of QTOF-MS helps to distinguish this compound from other compounds with similar nominal masses.

Orbitrap mass spectrometers offer even higher resolution and mass accuracy, further enhancing the confidence in compound identification. mdpi.comnih.gov An UHPLC-LTQ-Orbitrap Velos Pro hybrid mass spectrometer has been used to characterize the metabolome of Andrographis paniculata, identifying this compound for the first time in this plant species. mdpi.com The high-resolution data from Orbitrap MS is crucial for differentiating between isomers and for untargeted metabolomics studies where numerous compounds are analyzed simultaneously. nih.govnih.gov A study on tea flowers utilized UHPLC/Q-Exactive Orbitrap mass spectrometry to comprehensively identify over 80 isomers of 21 different phenolamides, with tris-(p-coumaroyl)-spermidine being the most abundant. nih.gov

Spatial Metabolomics using Imaging Mass Spectrometry (IMS)

Imaging Mass Spectrometry (IMS) is a powerful technique that enables the visualization of the spatial distribution of molecules directly in tissue sections. nih.govresearchgate.net This approach provides crucial context for understanding the biological roles of metabolites like this compound. By analyzing the distribution of this compound within different plant organs, researchers can infer its function in processes such as plant defense or reproduction. nih.govfrontiersin.org

One study employed an LC-MS-based 3D imaging approach to map the distribution of metabolites in entire pepper and tomato plants. researchgate.net The results showed that the highest abundance of this compound was found in the flowers of both plants, which is consistent with previous reports of coumaroylated spermidines in floral organs. nih.govfrontiersin.org This localization suggests a potential role for the compound in plant defense or other processes related to flowering. nih.gov This technique combines the separation power of LC with the spatial information of imaging, providing a comprehensive 3D chemical cartography of the plant. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the complete structural elucidation of organic molecules, including this compound. researchgate.netoup.com While mass spectrometry provides information on the mass and fragmentation of a molecule, NMR reveals the connectivity of atoms within the structure. One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign the precise structure, including the specific locations of the coumaroyl groups on the spermidine backbone. oup.com

For instance, the structure of N¹,N⁵,N¹⁰-tricoumaroyl spermidine isolated from tea flowers was determined using a combination of NMR, MS, and UV data. researchgate.netnii.ac.jp Similarly, in studies of chicory, NMR was used to characterize dicoumaroyl spermine (B22157) isomers, revealing a surprising symmetry in the structure that indicated acylation on either the N¹ and N¹⁴ positions or the N⁵ and N¹⁰ positions. oup.com The discrimination between these isomers, which can be challenging with MS/MS alone, is made possible through detailed NMR analysis. umons.ac.beoup.com

Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy provides valuable complementary information for the identification of this compound. researchgate.netnii.ac.jp Hydroxycinnamoyl-spermidines, including this compound, exhibit a characteristic high absorption in the UV range of 270 nm to 330 nm. researchgate.net Specifically, this compound shows a maximum absorbance (λmax) at approximately 293 nm. researchgate.net This characteristic UV spectrum, often obtained using a photodiode array (PDA) detector coupled with LC, serves as a diagnostic feature for the tentative identification of this class of compounds in complex mixtures. researchgate.netd-nb.info In studies of tea flowers and chestnut bee pollen, the UV spectra were used in conjunction with mass spectrometry data to confirm the presence of this compound and its derivatives. researchgate.netmdpi.com

Metabolomics and Molecular Networking Approaches for Comprehensive Profiling

Metabolomics, particularly when coupled with molecular networking, offers a powerful strategy for the comprehensive and untargeted analysis of metabolites, including this compound, in biological systems. researchgate.netnih.gov This approach utilizes LC-MS/MS data to generate molecular networks where nodes represent individual MS/MS spectra and edges connect spectra with high similarity. frontiersin.orgresearchgate.net This allows for the organization of large datasets and the tentative identification of related compounds within a "molecular family" even if they are not present in spectral libraries. researchgate.net

This methodology has been successfully applied to map the chemical diversity in plants and other biological systems. nih.govresearchgate.net In a study of pepper and tomato plants, molecular networking was used to analyze the MS/MS dataset, leading to the identification and spatial localization of this compound. researchgate.net The network analysis revealed clusters of related molecules, aiding in the dereplication and chemical identification process. researchgate.net Similarly, molecular networking has been employed to study the metabolome of honey and the honey bee gut, identifying this compound as a significant component derived from pollen. nih.govunil.chplos.org These comprehensive profiling techniques are crucial for discovering novel compounds and understanding the complex chemical interactions within an ecosystem. researchgate.netnih.gov

Genetic Engineering and Pathway Manipulation for Research

Functional Complementation Studies Using Mutant Plant Lines (e.g., Arabidopsis sht mutant)

Functional complementation is a powerful genetic technique used to confirm the function of a candidate gene by introducing it into a mutant organism that lacks that specific gene's function. The Arabidopsis thaliana sht mutant, which is deficient in spermidine (B129725) hydroxycinnamoyltransferase (SHT), has been a cornerstone for such studies. This mutant is unable to synthesize tris-conjugated spermidine derivatives, leading to a distinctive crushed pollen phenotype with wall irregularities. oup.comfrontiersin.org

A study on Malus domestica (apple) identified an acyltransferase, MdSHT, as a functional orthologue of the Arabidopsis SHT. oup.com To verify its function, the MdSHT gene was expressed in the homozygous Arabidopsis sht mutant under the control of a tapetum-specific promoter. oup.com The results demonstrated a partial restoration of the wild-type chemical profile. oup.com While N1,N5,N10-trihydroxyferuloyl spermidine was only barely detectable, the major phenolamide, N1,N5-dihydroxyferuloyl-N10-sinapoyl spermidine, was restored to 43% of the wild-type level. oup.com Crucially, this partial metabolic complementation was sufficient to largely restore the normal pollen morphology, confirming that MdSHT is a functional spermidine hydroxycinnamoyltransferase and that these compounds are vital for pollen wall ultrastructure. oup.comoup.com

Similarly, when the chicory enzyme CiSHT2 was expressed in the Arabidopsis sht mutant, it led to the accumulation of some phenolamides, though fully substituted forms were not the main products. nih.gov These complementation experiments are vital for validating the function of newly identified genes in the HCAA pathway across different plant species.

Table 1: Functional Complementation in Arabidopsis sht Mutant

| Expressed Gene | Source Organism | Key Findings | Phenotypic Effect |

|---|---|---|---|

| MdSHT | Malus domestica (Apple) | Partially restored phenolamide biosynthesis, producing N1,N5-dihydroxyferuloyl-N10-sinapoyl spermidine. oup.com | Largely restored normal pollen morphology. oup.comoup.com |

| CiSHT2 | Cichorium intybus (Chicory) | Led to the accumulation of some, but not mainly fully substituted, phenolamides. nih.gov | Not specified. |

Gene Knockout and Gene Overexpression Studies (e.g., CRISPR/Cas9)

Gene knockout and overexpression studies are instrumental in defining the specific roles of enzymes in a biosynthetic pathway. The CRISPR/Cas9 gene-editing technology has been effectively used to elucidate the pathway leading to fully substituted polyamine conjugates in chicory (Cichorium intybus). nih.govoup.com In chicory, spermine (B22157) derivatives, rather than spermidine derivatives, are the main phenolamides that accumulate in the pollen coat. nih.govresearchgate.net

Researchers targeted two closely related genes, CiSHT1 and CiSHT2, for deletion using CRISPR/Cas9. nih.govoup.com Analysis of the resulting single and double knockout mutants revealed a clear division of labor between the two enzymes:

CiSHT2 was found to catalyze the initial N-acylation steps of the polyamine. oup.comresearchgate.net

CiSHT1 was responsible for the final acylation step, using the partially acylated products from CiSHT2's activity as its substrate to create the fully substituted tetracoumaroyl spermine. oup.comresearchgate.net

The distinct phenolamide profiles of the Cisht1 and Cisht2 single mutants compared to wild-type plants provided strong evidence that the enzymes act sequentially in vivo. nih.govoup.com

Overexpression studies have further clarified enzyme function. For instance, the overexpression of CiSHT2 in chicory hairy roots and in the Arabidopsis sht mutant confirmed its capacity to produce hydroxycinnamoyl spermines in vivo. researchgate.net These genetic manipulation techniques provide definitive evidence of gene function within the complex metabolic network of the plant.

Table 2: CRISPR/Cas9 Knockout Studies of SHT Genes in Chicory

| Gene Target | Observed Function | Effect of Knockout |

|---|---|---|

| CiSHT1 | Performs the final acylation to produce fully substituted spermine. oup.comresearchgate.net | Prevents the formation of tetracoumaroyl spermine. nih.govoup.com |

| CiSHT2 | Catalyzes the initial N-acylation steps on the polyamine. oup.comresearchgate.net | Prevents the formation of partially and fully substituted spermine derivatives. nih.govoup.com |

Heterologous Expression Systems for Enzyme Characterization (e.g., Nicotiana benthamiana, Yeast)

Heterologous expression systems, where a gene from one species is expressed in another, are invaluable for characterizing enzyme activity without the interference of the native plant's complex metabolism. Nicotiana benthamiana and the yeast Saccharomyces cerevisiae are two commonly used platforms for this purpose. nih.govikiam.edu.ec

The sequential action of the chicory enzymes CiSHT1 and CiSHT2 was confirmed using transient expression in N. benthamiana. nih.govoup.com

When CiSHT2 was expressed alone, it resulted in the accumulation of partially substituted spermidine and spermine derivatives. oup.comresearchgate.net

When CiSHT1 and CiSHT2 were co-expressed, the system produced fully substituted compounds, including tricoumaroyl spermidine and tetracoumaroyl spermine. oup.comresearchgate.netresearchgate.net The main fully substituted product was this compound, highlighting how substrate availability (the ratio of spermidine to spermine) in the host tissue can influence the final product profile. nih.govoup.com

Yeast (Saccharomyces cerevisiae) is another powerful system, particularly for producing and purifying recombinant proteins for in vitro biochemical assays. oup.comoup.com The Malus domestica SHT enzyme (MdSHT) was produced in yeast to characterize its substrate specificity. oup.com These assays confirmed that MdSHT could synthesize tri-substituted spermidine derivatives and showed a preference for spermidine as the polyamine substrate, while p-coumaroyl-CoA and caffeoyl-CoA were favored as acyl donors. oup.com Furthermore, genetically engineered yeast has been identified as a promising chassis for the bioproduction of these valuable spermine and spermidine derivatives. nih.govresearchgate.net

Table 3: Heterologous Expression of HCAA Biosynthetic Genes

| Expression System | Expressed Gene(s) | Key Research Finding |

|---|---|---|

| Nicotiana benthamiana | CiSHT2 alone | Accumulation of partially substituted spermine derivatives. oup.comresearchgate.net |

| Nicotiana benthamiana | CiSHT1 + CiSHT2 | Accumulation of fully substituted products, including this compound and tetracoumaroyl spermine. oup.comresearchgate.net |

| Saccharomyces cerevisiae (Yeast) | MdSHT | Enabled purification of recombinant protein for in vitro assays, confirming its ability to synthesize tri-substituted spermidine. oup.comoup.com |

| Saccharomyces cerevisiae (Yeast) | CiSHT1 + CiSHT2 | Demonstrated potential as a production platform for acylated polyamines; this compound was the main product. nih.govinrae.fr |

Evolutionary and Comparative Metabolomics Studies

Phylogenetic Analysis of BAHD Acyltransferases Involved in Tricoumaroyl Spermidine (B129725) Biosynthesis

The biosynthesis of tricoumaroyl spermidine is catalyzed by enzymes belonging to the BAHD acyltransferase superfamily. researchgate.netnih.gov This large and functionally diverse protein family is named after the first four enzymes of this class to be characterized: B enzylalcohol O-acetyltransferase (BEAT), A nthocyanin O-hydroxycinnamoyltransferase (AHCT), A nthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and D eacetylvindoline 4-O-acetyltransferase (DAT). researchgate.net BAHD acyltransferases are responsible for a wide range of acylation reactions in plant secondary metabolism, utilizing acyl-Coenzyme A (CoA) donors and various acceptor molecules. researchgate.netnih.gov

Phylogenetic analyses have been instrumental in understanding the evolutionary relationships of the BAHD acyltransferases involved in phenolamide biosynthesis. These enzymes typically fall within specific clades of the BAHD family. researchgate.net For instance, enzymes responsible for the synthesis of phenolamides from aliphatic amines, such as spermidine, are found within this family. oup.com

Spermidine hydroxycinnamoyltransferases (SHTs), the key enzymes responsible for the final acylation steps leading to this compound, are located in clade Vb of the BAHD superfamily. oup.com This clade also includes other enzymes that act on hydroxycinnamic acids with different acyl acceptors. univ-lille.fr The evolution of these enzymes is marked by both divergent and convergent events, highlighting the versatility of the BAHD family in acquiring new substrate specificities. oup.com

In the Asteraceae family, for example, phylogenetic analysis of SHT-like sequences revealed two distinct clusters. oup.com This suggests gene duplication events followed by neofunctionalization, leading to enzymes capable of synthesizing not only this compound but also tetracoumaroyl spermine (B22157). oup.com This evolutionary trajectory showcases how new metabolic pathways can emerge through the diversification of existing enzyme families. oup.com

The table below provides a summary of key BAHD acyltransferases involved in the biosynthesis of spermidine and other polyamine conjugates.

| Enzyme Name | Abbreviation | Plant Species | Substrate(s) | Product(s) | Phylogenetic Clade |

| Spermidine Hydroxycinnamoyltransferase | SHT | Arabidopsis thaliana | Spermidine, Hydroxycinnamoyl-CoAs (e.g., p-coumaroyl-CoA, feruloyl-CoA) | Trihydroxycinnamoyl spermidines | Vb |

| Spermidine Disinapoyltransferase | SDT | Arabidopsis thaliana | Spermidine, Sinapoyl-CoA | N¹,N¹⁰-disinapoyl spermidine | Not specified |

| Spermidine Dicoumaroyltransferase | SCT | Arabidopsis thaliana | Spermidine, p-coumaroyl-CoA | N¹,N¹⁰-dicoumaroyl spermidine | Not specified |

| Agmatine Coumaroyltransferase | ACT | Hordeum vulgare | Agmatine, p-coumaroyl-CoA | Coumaroylagmatine | Not specified |

| Putrescine Hydroxycinnamoyl Transferase | PHT | Solanum tuberosum | Putrescine, Hydroxycinnamoyl-CoAs | Hydroxycinnamoylputrescines | Not specified |

| Spermidine Hydroxycinnamoyl Transferase-like 1 | CiSHT1 | Cichorium intybus | Spermidine, Spermine, p-coumaroyl-CoA | Coumaroyl spermidine and spermine derivatives | Vb |

| Spermidine Hydroxycinnamoyl Transferase-like 2 | CiSHT2 | Cichorium intybus | Spermidine, Spermine, p-coumaroyl-CoA | Coumaroyl spermidine and spermine derivatives | Vb |

Evolutionary Conservation and Divergence of Spermidine Conjugate Pathways across Plant Lineages (e.g., Eudicotyledons)

The pathway leading to tris-substituted spermidine conjugates, such as this compound, is a notable feature of eudicotyledons. nih.gov The accumulation of these compounds, particularly in the pollen exine, is considered an evolutionarily conserved trait within this major plant group. oup.comnih.gov This suggests a fundamental role for these molecules that has been maintained throughout the evolution of eudicots. oup.com

While the presence of tris-substituted spermidine conjugates is a conserved feature, the specific hydroxycinnamic acid moieties can vary. For instance, in Arabidopsis thaliana, the major forms are tris-feruloyl and sinapoyl-based spermidine conjugates. nih.gov In contrast, the pollen of Crataegus (hawthorn) and other Rosaceae primarily contains N¹,N⁵,N¹⁰-tricoumaroyl spermidine. nih.gov

The evolutionary divergence is even more pronounced when comparing eudicots to other plant lineages. Neither tris-substituted spermidine conjugates nor the corresponding SHT-like gene sequences have been reported in monocots or gymnosperms. nih.gov This indicates that the evolution of the specific BAHD acyltransferases capable of fully substituting spermidine likely occurred after the divergence of eudicots from other angiosperm lineages.

A significant evolutionary divergence is observed within the Asteraceae family. Here, this compound is often replaced by tetracoumaroyl spermine as the major phenolamide in the pollen coat. oup.com This shift is attributed to the neofunctionalization of a duplicated SHT gene, resulting in enzymes that can utilize spermine as a substrate and catalyze a four-fold acylation. oup.com This represents a clear example of how gene duplication can lead to the evolution of novel metabolic capabilities. nih.gov

The table below summarizes the conservation and divergence of spermidine and spermine conjugate pathways in different plant lineages.

| Plant Lineage | Key Phenolamide(s) in Pollen | Biosynthetic Enzyme(s) | Evolutionary Significance |

| Eudicotyledons (general) | Tris-substituted hydroxycinnamoyl spermidines (e.g., this compound) | Spermidine Hydroxycinnamoyltransferases (SHTs) | Conserved trait, suggesting a fundamental role in pollen biology. oup.comnih.gov |

| Rosaceae (Crataegus) | N¹,N⁵,N¹⁰-tricoumaroyl spermidine | Spermidine Hydroxycinnamoyltransferases (SHTs) | Example of specific hydroxycinnamic acid profile within eudicots. nih.gov |

| Brassicaceae (Arabidopsis thaliana) | Tris-feruloyl and sinapoyl-based spermidine conjugates | AtSHT | Demonstrates variation in hydroxycinnamic acid moieties within eudicots. nih.gov |

| Asteraceae (Cichorium intybus) | Tetrahydroxycinnamoyl spermine | CiSHT1 and CiSHT2 (neofunctionalized) | Divergence from the typical eudicot pathway through gene duplication and neofunctionalization, leading to a novel product. oup.com |

| Monocots | Absence of tris-substituted spermidine conjugates reported | Absence of SHT-like enzymes reported | Indicates the SHT-mediated pathway for fully substituted spermidine conjugates evolved after the monocot-eudicot split. nih.gov |

| Gymnosperms | Absence of tris-substituted spermidine conjugates reported | Absence of SHT-like enzymes reported | Reinforces the conclusion that this pathway is specific to certain angiosperm lineages, primarily eudicots. nih.gov |

Chemotaxonomic Implications of this compound Presence and Related Phenolamides

Chemotaxonomy utilizes the distribution of chemical compounds as a tool for classifying organisms. mdpi.com While initial speculation suggested that this compound and related compounds could serve as broad chemotaxonomic markers, their utility is more nuanced. nih.gov

The presence of fully substituted hydroxycinnamoyl spermidines, including this compound, is a strong chemotaxonomic marker for the pollen of eudicotyledons. nih.gov Their consistent presence in this lineage distinguishes eudicots from monocots and gymnosperms. nih.gov

However, at lower taxonomic levels, the picture becomes more complex. While the type of hydroxycinnamic acid (e.g., coumaric, ferulic, sinapic) can vary between families and even genera, making them potentially useful for finer-scale classification, there are also instances of convergence. For example, this compound has been reported in diverse plant families, including Rosaceae and in the pollen of various species like coconut and sunflower. nih.govmdpi.comresearchgate.net

The shift from this compound to tetracoumaroyl spermine in the Asteraceae family is a significant chemotaxonomic feature for this group. oup.com More specific derivatives, such as acetylated spermine conjugates found in corn poppy bee-collected pollen, could serve as markers for particular species or genera. nih.gov

The table below outlines the chemotaxonomic relevance of this compound and related phenolamides in different plant taxa.

| Compound(s) | Plant Taxon(a) | Chemotaxonomic Significance |

| Tris-substituted hydroxycinnamoyl spermidines | Eudicotyledons (pollen) | A reliable marker for the pollen of this major plant group, distinguishing it from monocots and gymnosperms. nih.gov |

| N¹,N⁵,N¹⁰-tricoumaroyl spermidine | Crataegus (Rosaceae) | A characteristic compound in the pollen of this genus. nih.gov |

| Tetrahydroxycinnamoyl spermine | Asteraceae (pollen) | A key marker for this family, representing a significant evolutionary divergence in phenolamide biosynthesis. oup.com |

| This compound | Coconut bee-collected pollen | Presence reported, highlighting its distribution beyond the Rosaceae. mdpi.com |

| High levels of this compound | Sunflower pollen (Helianthus annuus) | A major phenolamide component, indicating its importance in this Asteraceae species despite the family's trend towards spermine conjugates. researchgate.net |

| Acetylated spermine derivatives | Corn poppy bee-collected pollen (Papaver rhoeas) | The presence of these specific derivatives suggests potential for use as highly specific chemotaxonomic markers at the species or genus level. nih.gov |

Future Research Directions and Challenges

Elucidation of Regulatory Networks Governing Tricoumaroyl Spermidine (B129725) Biosynthesis and Accumulation

A primary challenge lies in unraveling the intricate regulatory networks that control the biosynthesis and accumulation of tricoumaroyl spermidine. While the general phenylpropanoid pathway provides the backbone, the specific transcription factors, signaling molecules, and environmental cues that fine-tune its production are largely unknown. Future research should focus on identifying the upstream regulators that respond to specific stresses, such as pathogen attack or UV radiation, and how they activate the expression of key biosynthetic genes. For instance, understanding how plants modulate the expression of spermidine hydroxycinnamoyl transferase (SHT) genes, which are crucial for the conjugation of coumaroyl-CoA to spermidine, is a key area of investigation. mpg.deoup.comnih.gov It has been suggested that SHTs are involved in the formation of this compound in the tapetum of Arabidopsis anthers. mpg.denih.gov

Comprehensive Investigation of Specific Molecular and Cellular Functions in Plant Stress Responses

While this compound is broadly implicated in plant defense, its precise molecular and cellular functions require deeper investigation. nih.govbiorxiv.org Research indicates its accumulation in floral organs, particularly the pollen coat, suggesting a role in reproduction and defense against biotic stressors. nih.govsemanticscholar.orgmdpi.comresearchgate.net Studies have shown that fully substituted spermidine derivatives are a conserved trait in the pollen coat of Eudicotyledons. nih.govresearchgate.net Future studies should aim to identify the direct molecular targets of this compound within the cell. Does it interact with specific proteins, modulate enzyme activity, or alter membrane properties? Answering these questions will provide a mechanistic understanding of how this compound contributes to stress tolerance. For example, investigating its potential role in scavenging reactive oxygen species (ROS) or modulating signaling pathways involved in programmed cell death would be highly valuable. researchgate.net

Development of Advanced Analytical Platforms for In Situ and Real-Time Analysis

A significant hurdle in studying this compound is the difficulty in visualizing its dynamic changes within living plant tissues. Current methods often rely on destructive sampling and extraction, which provide only a snapshot in time. The development of advanced analytical platforms for in situ and real-time analysis is therefore a critical research direction. Techniques like mass spectrometry imaging (MSI) and the use of genetically encoded biosensors could revolutionize our ability to track the biosynthesis, transport, and accumulation of this compound at a subcellular level. nih.govresearchgate.net These technologies would allow researchers to observe how its distribution changes in response to specific stimuli, providing unprecedented insights into its spatiotemporal dynamics. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry are powerful tools for the identification and quantification of such compounds. oup.comresearchgate.net

Exploration of Additional Bioactivities and Underlying Mechanisms in Research Models

The known bioactivities of this compound are likely just the tip of the iceberg. Research has primarily focused on its role in plant defense, but it may possess other valuable properties. semanticscholar.org Future investigations should explore a wider range of potential bioactivities, such as antimicrobial, antioxidant, or even anti-inflammatory effects, using various research models. researchgate.net For example, its impact on gut microbiota or its potential as a nutraceutical could be explored. Uncovering these additional bioactivities and their underlying molecular mechanisms could open up new avenues for its application in agriculture and human health.

Application of Synthetic Biology for Enhanced Production or Targeted Structural Modification of this compound for Research Tools

Synthetic biology offers powerful tools to overcome the limitations of low natural abundance and to create novel research probes. nih.gov Engineering microorganisms like yeast (Saccharomyces cerevisiae) or bacteria to produce this compound could provide a sustainable and scalable source for research purposes. nih.gov Furthermore, synthetic biology approaches can be used to create structurally modified versions of this compound. These modified compounds could be designed to have enhanced stability, increased bioactivity, or to incorporate fluorescent tags for easier visualization within cells. Such engineered molecules would be invaluable tools for dissecting the specific functions of this compound and its interactions with other cellular components. Heterologous expression of the relevant biosynthetic genes in platforms like Nicotiana benthamiana has already proven to be a valuable tool for studying the biosynthesis of related compounds. nih.govresearchgate.net

Q & A

Q. What analytical methods are recommended for identifying and quantifying tricoumaroyl spermidine in plant extracts?

- Methodology : High-performance liquid chromatography (HPLC) coupled with ultraviolet (LC-UV) or mass spectrometry (LC-MS) is optimal for detection. For example, this compound was identified in Vicia sativa using LC-UV with a molecular formula of C₃₄H₃₈N₃O₆ and a mass-to-charge ratio of 584.27 . Sample preparation should include ethanol extraction and purification via chromatographic separation to isolate phenolic amides .

Q. How is this compound biosynthesized in plants?

- Mechanism : It is synthesized via sequential acylation of spermidine with coumaroyl-CoA by BAHD acyltransferases (e.g., CiSHT1 and CiSHT2 in chicory). The process depends on substrate availability (spermidine/spermine ratios) and enzyme specificity. For instance, chicory flower buds accumulate tetracoumaroyl spermine due to higher spermine pools, while Nicotiana benthamiana favors spermidine derivatives .

Q. What biological roles does this compound play in plant physiology?

- Function : It acts as a phenolic amide with antioxidant properties, critical during stress responses like drought or dormancy release. In Prunus species, its levels rise significantly during endodormancy, correlating with ROS scavenging and ascorbic acid synthesis pathways .

Advanced Research Questions

Q. How can experimental designs address contradictory data on this compound’s autophagy-inducing effects?

- Approach : Use dose-response assays (e.g., 20–200 pmol/site in rodent hippocampi) and control for confounding factors like polyamine uptake efficiency. Studies on spermidine analogs show autophagy dependency on dosage and tissue-specific transport mechanisms. For example, in vitro spermidine effects on RAW 264.7 macrophages required concentrations ≤800 µg/mL to avoid cytotoxicity .

Q. What strategies optimize heterologous production of this compound in microbial systems?

- Engineering : Use Saccharomyces cerevisiae co-expressing Arabidopsis 4CL5 (for coumaroyl-CoA synthesis) and chicory SHTs. Supplementation with exogenous spermine/spermidine balances endogenous polyamine ratios. In yeast, spermidine/spermine ratios >6 favor spermidine derivatives, necessitating precursor-directed synthesis .

Q. How do researchers validate this compound’s role in memory reconsolidation?

- Protocol : Employ fear-conditioning models with intrahippocampal injections post-reactivation. Dose-dependent improvements in freezing behavior (e.g., 20–200 pmol/site in rodents) are quantified via ANOVA and post hoc tests (e.g., SNK). Pharmacological inhibitors (e.g., GF 109203X for PKC) can isolate calcium-dependent pathways .

Q. What statistical frameworks are robust for analyzing this compound’s neuroprotective effects in aging cohorts?

- Design : Use longitudinal, double-blind studies with stratified randomization (e.g., age, baseline cognitive scores). Correlate plasma spermidine levels with MRI-derived AD scores and sleep parameters. Mediation analysis can disentangle direct vs. autophagy-mediated effects .

Methodological Considerations

- Dosage Optimization : For in vivo studies, spermidine’s therapeutic window is narrow (e.g., 800 µg/mL in macrophages caused cytotoxicity, while ≤200 pmol improved cognition) .

- Polyamine Pool Balancing : Tissue-specific spermidine/spermine ratios dictate biosynthesis outcomes; quantify via HPLC .

- Autophagy Assays : Combine LC3-II Western blotting with lysosomal inhibitors (e.g., chloroquine) to measure flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.